REACTION_SMILES
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[CH2:3]([CH3:4])[c:5]1[nH:6][c:7]([CH2:16][CH3:17])[cH:8][c:9](=[O:15])[c:10]1[C:11](=[O:12])[O:13][CH3:14].[CH3:18][OH:19].[Na+:2].[OH-:1]>>[CH2:3]([CH3:4])[c:5]1[nH:6][c:7]([CH2:16][CH3:17])[cH:8][c:9](=[O:15])[c:10]1[C:11](=[O:12])[OH:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(=O)c(C(=O)OC)c(CC)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCc1cc(=O)c(C(=O)O)c(CC)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |